Lipophilicity (XLogP3) Comparison: Cyclohexyl vs. Phenyl N‑Substituent
N-Cyclohexyl 4-bromo-3-methoxybenzamide exhibits a higher computed lipophilicity (XLogP3 = 3.7) than its N‑phenyl analog (XLogP3 = 3.4) [1][2]. This 0.3 log unit increase corresponds to approximately a twofold greater predicted octanol/water partition coefficient, which can translate into enhanced passive membrane permeability but also potentially reduced aqueous solubility.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-Phenyl 4-bromo-3-methoxybenzamide (CAS 1072944-33-2): XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A ΔXLogP3 of 0.3 is meaningful for partitioning behavior and can influence assay-specific outcomes; researchers requiring a specific lipophilicity range for permeability or solubility must select the appropriate N‑substituent.
- [1] PubChem. N-Cyclohexyl 4-bromo-3-methoxybenzamide (CID 46739081). View Source
- [2] PubChem. 4-Bromo-3-methoxy-N-phenylbenzamide (CID 46739075). View Source
